

A Technical Guide to Bis-PEG6-NHS Ester: Properties, Protocols, and Applications

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Compound of Interest		
Compound Name:	Bis-PEG6-NHS ester	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, experimental methodologies, and key applications of the **Bis-PEG6-NHS ester** crosslinker. Designed for researchers, scientists, and professionals in drug development, this document details the essential characteristics of this versatile reagent, offering structured data, detailed protocols, and visual representations of relevant biological and experimental workflows.

Core Properties of Bis-PEG6-NHS Ester

Bis-PEG6-NHS ester is a homobifunctional crosslinking agent renowned for its utility in bioconjugation. Its structure features two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic hexaethylene glycol (PEG6) spacer. This configuration allows for the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3]

The NHS esters react efficiently with primary amines (-NH2) under mild pH conditions (typically 7.2-8.5) to form stable amide bonds.[4][5] The PEG6 spacer arm enhances the water solubility of the crosslinker and the resulting conjugate, which is particularly advantageous when working with hydrophobic molecules. Furthermore, the PEG moiety can reduce the immunogenicity and non-specific interactions of the conjugated molecules, making it a valuable tool in the development of therapeutics and diagnostics.

Physicochemical and Reactivity Data



The following tables summarize the key quantitative data for **Bis-PEG6-NHS ester**, providing a quick reference for experimental design.

Property	Value	Source
Molecular Weight	576.55 g/mol	
Chemical Formula	C24H36N2O14	-
CAS Number	1526718-98-8	-
Spacer Arm Length	Not explicitly found for Bis- PEG6-NHS ester, but a similar BS(PEG)5 crosslinker has a spacer arm of 21.7 Å and BS(PEG)9 has a 35.7 Å spacer arm.	N/A
Purity	≥95%	



Solubility and Stability	Details	Source
Solubility	Soluble in DMSO (up to 125 mg/mL) and other organic solvents like DMF. The hydrophilic PEG spacer enhances solubility in aqueous media.	
Storage	Store at -20°C, desiccated. The compound is moisture- sensitive. For short-term storage (days to weeks), 0-4°C is acceptable.	
Stability in Solution	NHS esters are unstable in aqueous solutions and should be freshly prepared before use. The NHS-ester moiety readily hydrolyzes, especially at higher pH. The half-life of NHS esters is approximately 4-5 hours at pH 7 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C.	

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **Bis-PEG6-NHS ester**. These protocols are based on established procedures for NHS ester crosslinkers and can be adapted for specific applications.

General Protein-Protein Crosslinking

This protocol describes a general procedure for crosslinking proteins in solution.

Materials:



Bis-PEG6-NHS ester

- Protein solution (in an amine-free buffer like PBS, HEPES, or bicarbonate)
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Desalting column or dialysis cassette

Procedure:

- Prepare Protein Sample: Dissolve the protein(s) of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a suitable concentration (e.g., 1-5 mg/mL).
- Prepare Crosslinker Stock Solution: Immediately before use, dissolve Bis-PEG6-NHS ester in anhydrous DMSO or DMF to a final concentration of 10-25 mM.
- Crosslinking Reaction: Add the Bis-PEG6-NHS ester stock solution to the protein solution to achieve a final desired molar excess of the crosslinker (typically 20-50 fold molar excess over the protein). The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
- Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
- Purification: Remove excess crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.

Antibody-Drug Conjugate (ADC) Development (General Labeling Protocol)

This protocol outlines the general steps for conjugating a small molecule drug to an antibody.

Materials:



- Antibody in an amine-free buffer
- Bis-PEG6-NHS ester
- · Amine-containing small molecule drug
- Anhydrous DMSO or DMF
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- Prepare Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4).
- · Prepare Drug-Linker Conjugate:
 - In a separate reaction, dissolve the amine-containing small molecule drug and a molar excess of Bis-PEG6-NHS ester in an anhydrous organic solvent like DMSO or DMF.
 - The reaction can be stirred for several hours at room temperature and monitored by LC-MS.
 - Purify the drug-linker conjugate.
- Antibody Conjugation:
 - Add the purified drug-linker conjugate (with one reactive NHS ester) to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
- Purification of ADC: Purify the resulting ADC from unconjugated drug-linker and antibody using a suitable chromatography method, such as size-exclusion chromatography.

Surface Immobilization of Proteins

This protocol details the immobilization of proteins onto an amine-reactive surface.

Materials:



- · Surface with pre-activated NHS esters or a carboxylated surface
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (if starting with a carboxylated surface)
- Activation Buffer (e.g., MES buffer, pH 4.7-6.0)
- Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
- Blocking buffer (e.g., 1 M ethanolamine, pH 8.5)

Procedure (for carboxylated surfaces):

- Surface Activation:
 - Prepare a solution of EDC and NHS in an activation buffer.
 - Incubate the carboxylated surface with the EDC/NHS solution for 15-30 minutes at room temperature to create an NHS-ester activated surface.
 - Wash the surface with the activation buffer.
- Protein Immobilization:
 - Introduce the protein solution to the activated surface.
 - Incubate for 1-2 hours at room temperature to allow for covalent bond formation.
- Blocking:
 - Wash the surface to remove unbound protein.
 - Block any remaining active NHS-ester sites by incubating with a blocking buffer for 15-30 minutes.
- Final Wash: Wash the surface thoroughly with a suitable buffer to remove any non-covalently bound molecules.



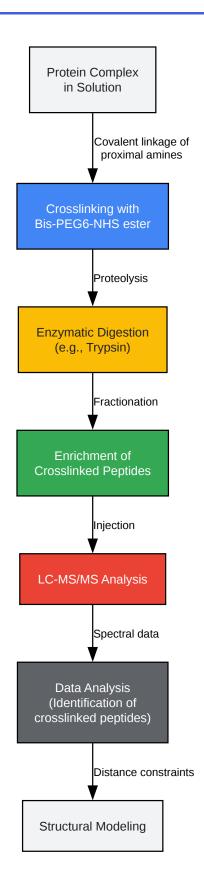
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Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental and biological processes where **Bis-PEG6-NHS ester** is a critical component.

Cross-Linking Mass Spectrometry (XL-MS) Workflow



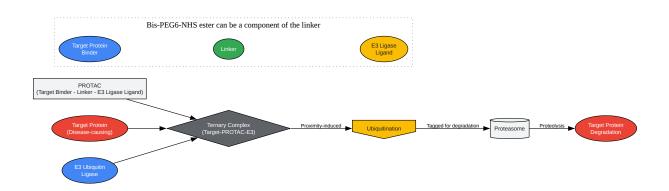


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Caption: A generalized workflow for identifying protein-protein interactions using cross-linking mass spectrometry.

Targeted Protein Degradation via PROTACs



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Caption: The mechanism of action for PROTACs in targeted protein degradation, where **Bis-PEG6-NHS ester** can serve as a linker.

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